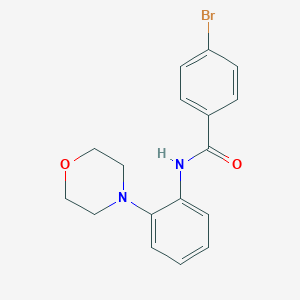
4-bromo-N-(2-morpholin-4-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-morpholin-4-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of benzamide derivative that has been synthesized using different methods. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
4-bromo-N-(2-morpholin-4-ylphenyl)benzamide has been studied for its potential applications in various fields. One of the significant applications of this compound is in cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has been tested against different types of cancer, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide is not fully understood. However, studies have suggested that it works by inhibiting specific enzymes that are involved in cancer cell growth and proliferation. It has also been suggested that this compound can induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide has several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells. Additionally, studies have suggested that this compound can cross the blood-brain barrier and have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide in lab experiments is its potential anticancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising compound for cancer research. However, one of the limitations of using this compound is its complex synthesis process. The synthesis of this compound requires specialized equipment and expertise, making it challenging to produce in large quantities.
将来の方向性
There are several future directions for the research on 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide. One of the potential directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research can be done to understand the mechanism of action of this compound fully. This can help in the development of more effective treatments for cancer and other diseases. Furthermore, studies can be conducted to optimize the synthesis process of this compound, making it more accessible for research and potential clinical use.
Conclusion:
In conclusion, 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide is a promising compound that has potential applications in various fields. Its complex synthesis process and potential anticancer properties make it a valuable compound for cancer research. Additionally, its ability to cross the blood-brain barrier and potential use in the treatment of neurodegenerative diseases make it a promising compound for future research. Further studies are needed to understand the mechanism of action of this compound fully and optimize its synthesis process.
合成法
The synthesis of 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide can be achieved through different methods. One of the commonly used methods involves the reaction of 4-bromo-2-nitroaniline with 2-morpholin-4-ylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under specific conditions, including a specific temperature, pressure, and reaction time. After the reaction, the product is purified using different techniques such as column chromatography and recrystallization.
特性
分子式 |
C17H17BrN2O2 |
|---|---|
分子量 |
361.2 g/mol |
IUPAC名 |
4-bromo-N-(2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17BrN2O2/c18-14-7-5-13(6-8-14)17(21)19-15-3-1-2-4-16(15)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21) |
InChIキー |
JUJJXNVOIRADQT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
正規SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B245971.png)
![Methyl 2-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B245972.png)


![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B245981.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245982.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B245983.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B245984.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-furamide](/img/structure/B245986.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B245987.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B245988.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B245990.png)